
コクラウリン
説明
Coclaurine is a nicotinic acetylcholine receptor antagonist which has been isolated from a variety of plant sources including Nelumbo nucifera, Sarcopetalum harveyanum, Ocotea duckei, and others . It belongs to the class of tetrahydroisoquinoline alkaloids .
Synthesis Analysis
Coclaurine is a key enzyme in the pathway to (S)-reticulene, installing the N-methyl substituent that is essential for the bioactivity of many Benzylisoquinoline alkaloids (BIAs) . The biosynthesis of BIAs proceeds via a common pathway from tyrosine to (S)-reticulene . In planta labeling experiments and in vitro assays with recombinant enzymes and plant protein extracts showed that dopamine and 4-hydroxyphenylacetaldehyde derived from l-tyrosine serve as precursors for the formation of (R,S)-norcoclaurine in sacred lotus .
Molecular Structure Analysis
The molecular formula of Coclaurine is C17H19NO3 . The structure of Coclaurine reveals a mixed α/β structure comprising seven twisted β-strands surrounded by twelve α-helices . Sequence comparisons and the model indicate an N-terminal catalytic Core domain and a C-terminal domain, of which the latter forms a pocket for coclaurine .
Chemical Reactions Analysis
Coclaurine is a simple alkaloid that constitutes a small proportion of alkaloid phytochemicals and is often derived chemically from tryptophan, tyrosine or phenylalanine amino acids with aromatic side chains .
Physical And Chemical Properties Analysis
The molecular weight of Coclaurine is 285.34 g/mol . The compound is a conjugate base of a (S)-coclaurinium . It is an enantiomer of a ®-coclaurine .
科学的研究の応用
抗がん活性
コクラウリンは有望な抗がん特性を示しています。 研究者たちは、このアルカロイドをAnnona squamosaから単離し、HepG-2、MCF-7、HCT-116など、さまざまな癌細胞株に対して試験しました . 天然の抗癌剤としての可能性は、さらなる調査に値します。
鎮静効果と精神安定作用
研究では、コクラウリンの鎮静効果と精神安定作用が調べられています。 それは心を落ち着かせ、リラックスを促進するのに役立つ可能性があります . その作用機序を理解することは、新しい治療法への応用につながる可能性があります。
代謝研究
コクラウリンは、ベンジルイソキノリンアルカロイド (BIA) 代謝のより広範な分野の一部です。 研究者たちは、放射性トレーシング、酵素の単離、分子クローニングなどの技術を用いて、過去1世紀にわたってBIAの代謝を研究してきました。 これらの努力は、コクラウリンの代謝経路の理解を深めます .
電気化学的測定
電気分析研究では、コクラウリンは使い捨ての鉛筆黒鉛電極を使用して調査されています。 研究者たちは、水溶液中の電気化学的酸化挙動を調べてきました。 このような研究は、コクラウリンの特性と潜在的な用途に関する私たちの知識に貢献します .
伝統医学と民族植物学的な用途
コクラウリンの植物源であるAnnona squamosaは、伝統医学において長い歴史があります。 さまざまな民族社会では、癌腫瘍を含む慢性疾患の治療のために、植物のさまざまな部分を使用してきました。 さらに、A. squamosaの葉は、糖尿病薬、抗潰瘍剤、抗炎症剤などとして使用されてきました .
薬理学的特性
抗癌作用や鎮静作用に加えて、コクラウリンは他の薬理学的特性を持っている可能性があります。 これらには、抗菌作用、抗真菌作用、および肝保護作用が含まれます。 研究者たちは、さまざまな治療的状況におけるその可能性を探求し続けています .
将来の方向性
Coclaurine, along with other plant-based alkaloids, has been reported as active or potentially active in cancer treatment within the past 4 years (2017–2020), both in preclinical research and/or in clinical trials . This suggests that Coclaurine and other similar alkaloids could be potential candidates for future cancer drug development .
特性
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKXRQZSRUVPY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197561 | |
| Record name | Coclaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486-39-5 | |
| Record name | Coclaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coclaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coclaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COCLAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





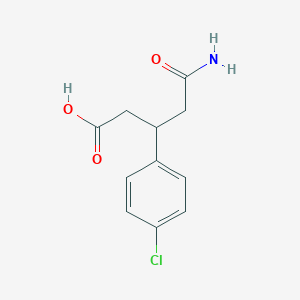

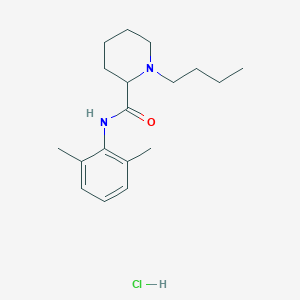
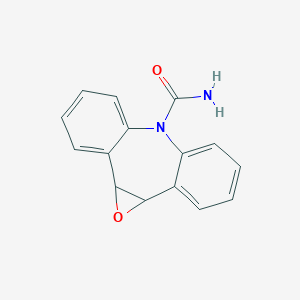



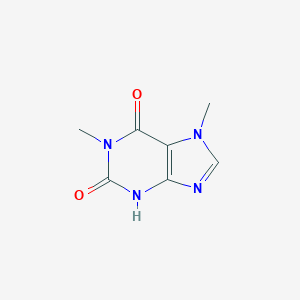

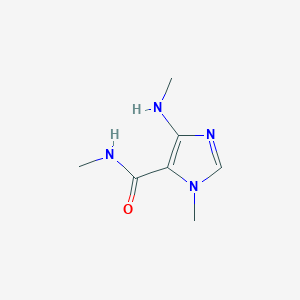

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)